4-(diethylsulfamoyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a diethylsulfamoyl group and a pyridinyl-thiazolyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyridine Substitution: The pyridine ring is introduced via nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.
Benzamide Formation: The benzamide core is formed by reacting benzoyl chloride with an amine group.
Diethylsulfamoyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Diethylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition is often due to the compound’s ability to mimic the natural substrate or to interact with the active site of the enzyme. The pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)thiazol-2-amine: Known for its use as a corrosion inhibitor.
N-(4-Pyridin-4-yl-1,3-thiazol-2-yl)benzamide: Shares structural similarities but lacks the diethylsulfamoyl group.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-3-23(4-2)28(25,26)16-7-5-15(6-8-16)18(24)22-19-21-17(13-27-19)14-9-11-20-12-10-14/h5-13H,3-4H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIORKSRUUSJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.